Cas no 1824145-72-3 (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol)

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound featuring a fused pyrrolopyridine core, which serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bicyclic structure, combining pyrrole and pyridine motifs, offers unique electronic and steric properties, making it valuable for designing bioactive molecules. The hydroxyl group at the 4-position enhances its reactivity, enabling further functionalization through substitution or coupling reactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and CNS-targeting agents due to its ability to modulate binding interactions. Its stability and synthetic accessibility further contribute to its utility in high-value research applications.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol structure
1824145-72-3 structure
Product Name:2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol
CAS No:1824145-72-3
MF:C7H8N2O
MW:136.15122127533
CID:4627275
PubChem ID:89260090
Update Time:2025-06-07

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol
    • 1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one
    • ZXC14572
    • D72164
    • 1H-Pyrrolo[2,3-b]pyridin-4-ol, 2,3-dihydro-
    • AKOS025396446
    • SCHEMBL14145713
    • CS-16209
    • 1H,2H,3H,7H-pyrrolo[2,3-b]pyridin-4-one
    • 1824145-72-3
    • CS-0093336
    • Inchi: 1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10)
    • InChI Key: LZJFYKMNPOHCRG-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC2=C1CCN2

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 41.1

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Additional information on 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol

Recent Advances in the Study of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1824145-72-3) and Its Applications in Chemical Biology and Medicine

The compound 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1824145-72-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrrolopyridine core, has been identified as a promising pharmacophore in the development of novel small-molecule inhibitors targeting various disease pathways. Recent studies have explored its utility in kinase inhibition, protein-protein interaction modulation, and as a building block for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the scaffold, resulting in compounds with improved potency and selectivity profiles. The most promising derivative exhibited an IC50 value of 3.2 nM against CDK4, with greater than 100-fold selectivity over other kinases.

In parallel research, scientists have investigated the compound's potential in neurodegenerative diseases. A recent Nature Communications paper reported that 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives can modulate α-synuclein aggregation, a key pathological feature of Parkinson's disease. Through a combination of molecular docking studies and biochemical assays, the team identified specific interactions between the scaffold and critical residues on α-synuclein, suggesting its potential as a lead compound for further development.

The synthetic accessibility of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol has also been a focus of recent research. A 2024 Organic Letters publication detailed an improved synthetic route to the scaffold, featuring a novel palladium-catalyzed cyclization that achieves higher yields (82-90%) and better regioselectivity compared to traditional methods. This advancement is particularly significant for scaling up production for preclinical studies.

From a drug metabolism perspective, recent pharmacokinetic studies of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives have shown favorable properties, including good oral bioavailability (F = 65-78% in rodent models) and moderate plasma protein binding (70-80%). These characteristics, combined with the scaffold's demonstrated biological activity, position it as an attractive starting point for further medicinal chemistry optimization.

Looking forward, several pharmaceutical companies have included 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives in their discovery pipelines, with particular interest in oncology and CNS disorders. The scaffold's versatility, demonstrated by its successful incorporation into diverse therapeutic targets, suggests it will remain an important focus of chemical biology research in the coming years. Future directions may include exploration of its use in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies.

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